3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound featuring a thiophene ring, a pyrrolidine ring, and an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the thiophene-2-acetic acid, which undergoes acylation to form the corresponding acyl chloride. This intermediate is then reacted with pyrrolidine to form the N-acylated pyrrolidine derivative. The final step involves cyclization with oxazolidine-2,4-dione under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to hydroxyl groups.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitro groups (NO2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the oxazolidine-2,4-dione.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be investigated for its potential as a pharmacophore. The presence of the thiophene ring suggests possible interactions with biological targets, making it a candidate for drug discovery, particularly in the development of anti-inflammatory or antimicrobial agents.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The combination of the thiophene and oxazolidine-2,4-dione moieties may impart unique pharmacokinetic and pharmacodynamic properties, making it suitable for the treatment of various diseases.
Industry
Industrially, this compound could be used in the development of advanced materials. The thiophene ring is known for its electronic properties, which could be harnessed in the creation of organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione exerts its effects is likely multifaceted. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxazolidine-2,4-dione moiety may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the pyrrolidine and oxazolidine-2,4-dione moieties.
Pyrrolidine-2,5-dione: Contains the pyrrolidine ring but lacks the thiophene and oxazolidine-2,4-dione moieties.
Oxazolidine-2,4-dione: Contains the oxazolidine-2,4-dione moiety but lacks the thiophene and pyrrolidine rings.
Uniqueness
3-(1-(2-(Thiophen-2-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-11(6-10-2-1-5-20-10)14-4-3-9(7-14)15-12(17)8-19-13(15)18/h1-2,5,9H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXBTXBSEJYLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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